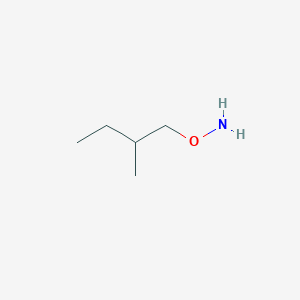
O-(2-methylbutyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .
Molecular Structure Analysis
The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Applications De Recherche Scientifique
Application Summary
“O-(2-methylbutyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative . These compounds are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Methods of Application
These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form . They are used in the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Results or Outcomes
The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity . This can be particularly useful in the synthesis of complex molecules, such as pharmaceuticals .
O-Derivatization of Hydroxylamines, Oximes and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
Safety And Hazards
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Orientations Futures
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
Propriétés
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbutyl)hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
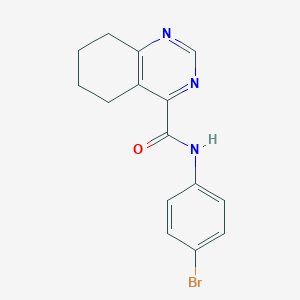
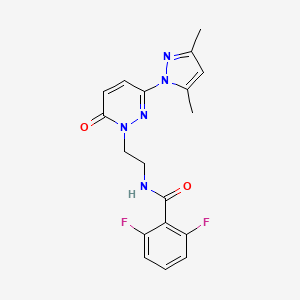
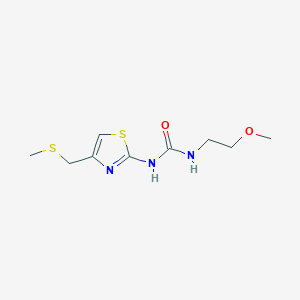
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
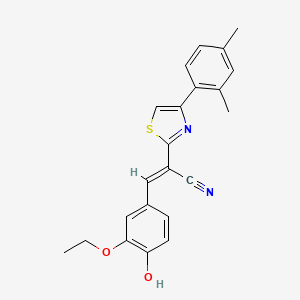
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
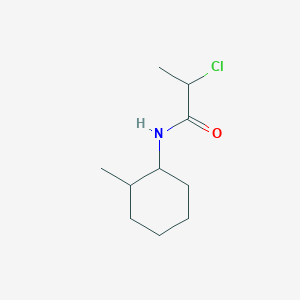
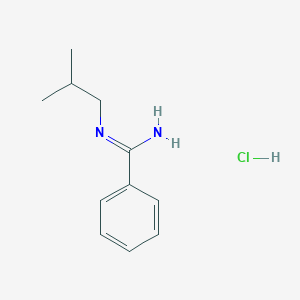
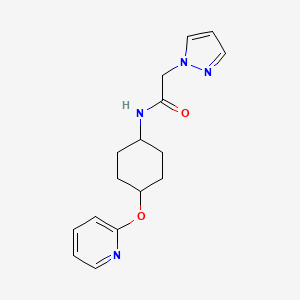
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)